molecular formula C23H26O11 B1670122 Decentapicrin B CAS No. 77533-67-6

Decentapicrin B

Cat. No.: B1670122
CAS No.: 77533-67-6
M. Wt: 478.4 g/mol
InChI Key: YTWFAHOMRIHPON-YZBOCLSOSA-N
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Description

Decentapicrin B is an acylated secoiridoid glucoside first isolated from the fruits of Centaurium littorale (Gentianaceae) . Structurally, it is characterized by m-hydroxybenzoyl ester groups attached to the C3-OH and C4-OH positions of the glucose moiety of sweroside, a core iridoid scaffold . This dual acylation pattern distinguishes it from other iridoids and represents a novel feature in iridoid chemistry . This compound exhibits weak bitterness compared to its analogs like centapicrin (Ia) and desacetylcentapicrin (Ib), which are strongly bitter principles . Pharmacologically, it has demonstrated inhibitory activity against hepatitis B virus (HBV) DNA replication (IC50: 0.05–1.83 mM) .

Properties

CAS No.

77533-67-6

Molecular Formula

C23H26O11

Molecular Weight

478.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] 3-hydroxybenzoate

InChI

InChI=1S/C23H26O11/c1-2-13-14-6-7-30-21(29)15(14)10-31-22(13)34-23-18(27)17(26)19(16(9-24)32-23)33-20(28)11-4-3-5-12(25)8-11/h2-5,8,10,13-14,16-19,22-27H,1,6-7,9H2/t13-,14+,16-,17-,18-,19-,22+,23+/m1/s1

InChI Key

YTWFAHOMRIHPON-YZBOCLSOSA-N

SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)OC(=O)C4=CC(=CC=C4)O)O)O

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C4=CC(=CC=C4)O)O)O

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)OC(=O)C4=CC(=CC=C4)O)O)O

Appearance

Solid powder

Other CAS No.

77533-67-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decentapicrin B;  AC1L4HCH;  DTXSID70228234.

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Key structural differences among Decentapicrin B and related iridoids are summarized below:

Compound Source Core Structure Acylation Sites Bitter Taste Key Bioactivities
This compound Centaurium littorale Sweroside C3-OH, C4-OH (m-HB) Weak Anti-HBV
Centapicrin (Ia) Centaurium erythraea Sweroside C6-OH (m-HB) Strong Not reported
Desacetylcentapicrin (Ib) Centaurium erythraea Sweroside C6-OH (deacetylated) Strong Chemotaxonomic marker
Sweroside (I) Multiple Gentianaceae spp. Sweroside None Weak Anti-inflammatory, hepatoprotective
Swertiamarin Swertia spp. Secoiridoid aglycone C7-OH (epoxide) Moderate Anti-diabetic, anti-HBV
Gentiopicroside Gentiana spp. Secoiridoid aglycone C1-OH (glucose) Strong Gastroprotective, anti-arrhythmic

m-HB : m-hydroxybenzoyl; HBV : Hepatitis B virus.

Pharmacological Activity

  • Anti-HBV Activity : this compound (IC50: 0.05–1.83 mM) outperforms swertiamarin derivatives (e.g., 2'-O-m-hydroxybenzoyl swertiamarin, IC50: 0.24–2.46 mM) in inhibiting HBV-DNA replication .
  • Bitterness Profile : The weak bitterness of this compound contrasts with the intense bitterness of centapicrin and gentiopicroside, which is linked to their acylation at C6-OH and C1-OH , respectively .
  • Therapeutic Potential: While this compound is primarily studied for HBV, gentiopicroside and swertiamarin are used in traditional medicine for anti-arrhythmia and anti-diabetic effects, respectively .

Chemical Stability

This compound undergoes acyl migration under alkaline conditions, converting to decentapicrin C, which suggests lower stability compared to centapicrin and desacetylcentapicrin . This reactivity may limit its pharmaceutical applications unless stabilized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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